N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine
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Overview
Description
N-((1R,2S,4S)-Bicyclo[221]heptan-2-yl)-4,5-dihydrooxazol-2-amine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the oxazol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and as a building block for complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The oxazol ring can participate in hydrogen bonding and other interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine is unique due to its specific stereochemistry and the presence of the oxazol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-2-8-5-7(1)6-9(8)12-10-11-3-4-13-10/h7-9H,1-6H2,(H,11,12)/t7-,8+,9-/m0/s1 |
InChI Key |
UBJQGXKAUYCWBB-YIZRAAEISA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@H]2NC3=NCCO3 |
Canonical SMILES |
C1CC2CC1CC2NC3=NCCO3 |
Origin of Product |
United States |
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